molecular formula C15H13N3O3 B5536253 2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B5536253
M. Wt: 283.28 g/mol
InChI Key: WNKSYRQEWIMBSM-UHFFFAOYSA-N
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Description

2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both imidazole and isoindole moieties. The imidazole ring is known for its presence in many biologically active molecules, while the isoindole structure is often found in various pharmacologically relevant compounds. This combination makes this compound a compound of significant interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, which is then coupled with an isoindole precursor under specific conditions. The reaction often requires the use of catalysts, such as palladium or nickel, and may involve steps like alkylation, acylation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to modify the functional groups attached to the imidazole or isoindole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.

Scientific Research Applications

2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The isoindole moiety can interact with various receptors, modulating their signaling pathways. These interactions can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid: Similar imidazole structure but lacks the isoindole moiety.

    1H-isoindole-1,3(2H)-dione: Contains the isoindole structure but lacks the imidazole ring.

    2-(1H-imidazol-1-yl)ethanamine: Features an imidazole ring with a different substituent pattern.

Uniqueness

What sets 2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione apart is the combination of the imidazole and isoindole rings in a single molecule. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more diverse pharmacological effects.

Properties

IUPAC Name

2-[2-(2,4-dimethylimidazol-1-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-7-17(10(2)16-9)13(19)8-18-14(20)11-5-3-4-6-12(11)15(18)21/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKSYRQEWIMBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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